1-Methyl-3-phenylpiperazin-2-one hydrochloride salt
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which could potentially include “1-Methyl-3-phenylpiperazin-2-one hydrochloride salt”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Antimycobacterial Activity : Derivatives of phenylpiperazine, such as 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds, with varied substitutions on the phenyl rings, exhibited significant antimycobacterial activity, with some derivatives showing better efficacy than standard treatments like streptomycin (Biava et al., 2008).
Solid-State Structure Analysis : The solid-state structures of various hydrochloride and hydrobromide salts, including those related to phenylpiperazine derivatives, have been determined using X-ray crystallography. This research provides insights into the molecular and crystal structures, as well as the types of interactions, such as hydrogen bonds, that influence the formation of dimers in these compounds (Foces-Foces et al., 1997).
Hydrolysis Studies : The hydrolysis of Mannich base compounds, including those related to phenylpiperazine, has been studied in buffered aqueous solutions. This research helps understand the stability and degradation pathways of these compounds under different pH conditions, which is crucial for their potential therapeutic applications (Koshy & Mitchner, 1964).
Pharmacological Properties : Phenylpiperazine derivatives have been investigated for their antidepressant and anxiolytic-like effects in animal models. These studies provide insights into the compounds' pharmacological profiles, including their affinities for various serotonergic and adrenergic receptors, and their potential as therapeutic agents for mood disorders (Pytka et al., 2015).
properties
IUPAC Name |
1-methyl-3-phenylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPUVWGCYIFDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperazin-2-one hydrochloride salt |
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